5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid
Overview
Description
5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C19H16FNO5S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.07332195 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Interaction Studies
Crystal Structure and Bonding Analysis
Research on similar compounds, like 5-Chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, reveals insights into the molecular structure, including the positioning of atoms and substituents in the benzofuran fragment and the angles formed by various phenyl rings. These studies are fundamental in understanding the physical and chemical properties of the compound (Choi et al., 2009).
Halogen Bonding and Intermolecular Interactions
Investigations into compounds like 5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran have shown the presence of non-classical intermolecular C—H⋯O hydrogen bonds and halogen bonds, which are crucial for understanding how these compounds interact in various environments and potential applications in materials science (Choi et al., 2009).
Synthesis and Chemical Reactions
Synthetic Routes and Derivatives
Research has explored the synthesis of related compounds, such as the generation of various benzofuran derivatives through reactions with different reagents. This knowledge is pivotal for developing new synthetic methods for related compounds, potentially including 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid (Pokhodylo et al., 2010).
Electrochemical Studies
The electrochemical behavior of similar compounds, such as l-cyclopropyl-6-fluoro-I.4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, has been studied, providing insights into the electrochemical properties that could be relevant for the development of sensors or other electrochemical applications (Srinivasu et al., 1999).
Pharmaceutical Research
- Antibacterial Activity: While directly related pharmaceutical applications of the specific compound are not available, research on structurally similar compounds, such as fluoronaphthyridines, has shown significant antibacterial activities. This suggests potential for investigating antibacterial properties in similar compounds, including this compound (Bouzard et al., 1992).
Properties
IUPAC Name |
5-cyclopropyl-2-(4-fluorophenyl)-6-(methanesulfonamido)-1-benzofuran-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c1-27(24,25)21-15-9-16-14(8-13(15)10-2-3-10)17(19(22)23)18(26-16)11-4-6-12(20)7-5-11/h4-10,21H,2-3H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVKDAWQJYGJPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)F)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125819 | |
Record name | 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(methylsulfonyl)amino]-3-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691857-54-2 | |
Record name | 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(methylsulfonyl)amino]-3-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=691857-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropyl-2-(4-fluorophenyl)-6-[(methylsulfonyl)amino]-3-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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